Product packaging for Isopropylidenylacetyl-marmesin(Cat. No.:CAS No. 35178-20-2)

Isopropylidenylacetyl-marmesin

Cat. No.: B1633412
CAS No.: 35178-20-2
M. Wt: 328.4 g/mol
InChI Key: PQCLZBCFLJVBGA-UHFFFAOYSA-N
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Description

Contextualizing Isopropylidenylacetyl-marmesin within the Furanocoumarin Chemical Class

This compound is classified as a member of the psoralens, a group of linear furanocoumarins. nih.gov Furanocoumarins are a class of organic chemical compounds produced by a variety of plants. tandfonline.commdpi.com Their chemical structure consists of a furan (B31954) ring fused with a coumarin (B35378). This basic structure can be modified with various side chains, leading to a wide diversity of furanocoumarin derivatives, including this compound. These compounds are secondary metabolites in plants, often playing a role in defense mechanisms. mdpi.com

Rationale for Dedicated Academic Inquiry into this compound

The primary rationale for the dedicated academic inquiry into this compound stems from its presence in medicinal plants, most notably Notopterygium incisum. tandfonline.commdpi.comnih.gov This plant has a long history of use in traditional Chinese medicine for treating conditions such as headaches, colds, and arthralgia, which are often associated with inflammation. tandfonline.com Phytochemical investigations of Notopterygium incisum have revealed that it is rich in coumarins, and extracts from the plant have shown significant anti-inflammatory, analgesic, and antioxidant properties. mdpi.comresearchgate.net

The discovery of new coumarins from Notopterygium incisum with potent anti-inflammatory effects, such as the inhibition of nitric oxide (NO) production and pro-inflammatory cytokines in laboratory studies, provides a compelling reason to investigate all of its coumarin constituents. tandfonline.comnih.gov The isolation and structural elucidation of individual compounds like this compound are critical steps in identifying the specific molecules responsible for the plant's therapeutic effects.

Current Landscape of this compound Research and Unexplored Areas

The current research landscape concerning this compound is largely centered on its isolation and identification as a constituent of Notopterygium incisum. tandfonline.commdpi.comnih.gov While there is a wealth of research on the biological activities of the crude extracts of this plant and some of its other coumarin components, detailed and specific research focusing solely on the pharmacological properties of this compound is still an emerging area.

Recent studies on Notopterygium incisum have successfully isolated and characterized new coumarins, demonstrating their potential as anti-inflammatory agents. tandfonline.comnih.gov These studies often involve evaluating the inhibitory effects of these compounds on various inflammatory mediators. However, specific data on the cytotoxic or anti-inflammatory activity of purified this compound are not yet widely published.

Therefore, a significant unexplored area is the comprehensive in vitro and in vivo evaluation of this compound. Future research should aim to:

Isolate this compound in sufficient quantities for detailed biological screening.

Evaluate its specific anti-inflammatory activity, including its effects on key inflammatory pathways and enzyme systems.

Assess its cytotoxic potential against various cancer cell lines.

Investigate other potential pharmacological activities, such as antioxidant, neuroprotective, or antimicrobial effects.

Such dedicated studies are essential to fully understand the therapeutic potential of this compound and its contribution to the medicinal properties of Notopterygium incisum.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C19H20O5 B1633412 Isopropylidenylacetyl-marmesin CAS No. 35178-20-2

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2-(7-oxo-2,3-dihydrofuro[3,2-g]chromen-2-yl)propan-2-yl 3-methylbut-2-enoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H20O5/c1-11(2)7-18(21)24-19(3,4)16-9-13-8-12-5-6-17(20)23-14(12)10-15(13)22-16/h5-8,10,16H,9H2,1-4H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PQCLZBCFLJVBGA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=CC(=O)OC(C)(C)C1CC2=C(O1)C=C3C(=C2)C=CC(=O)O3)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H20O5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID701345973
Record name Isopropylidenylacetyl-marmesin
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID701345973
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

328.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

35178-20-2
Record name Isopropylidenylacetyl-marmesin
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID701345973
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Occurrence, Isolation, and Enantiomeric Research Methodologies

Botanical Sources and Isolation Strategies for Isopropylidenylacetyl-marmesin from F. bracteata

This compound is a known constituent of the roots of Ferulago bracteata, a plant species belonging to the Apiaceae family. nih.govtandfonline.com The isolation of this compound is a meticulous process that commences with the extraction from the plant material.

The general strategy involves the following key steps:

Extraction: The air-dried and powdered roots of F. bracteata are subjected to maceration with methanol (B129727). This process is typically repeated multiple times to ensure a comprehensive extraction of the plant's chemical constituents. nih.gov

Fractionation: The resulting crude methanol extract is then dispersed in a methanol-water mixture and partitioned with solvents of varying polarities. A frequently used solvent for this purpose is dichloromethane (B109758), which selectively extracts compounds of intermediate polarity, including many coumarins. nih.govtandfonline.com This dichloromethane fraction is often the one that contains a significant concentration of this compound, also identified as prantschimgin in several studies. nih.govbrieflands.com

The initial extraction and fractionation yields are crucial for the subsequent purification stages.

Table 1: Example of Extraction and Fractionation Yields from Ferulago bracteata Roots

Plant Material Initial Dry Weight Methanol Extract Yield Dichloromethane Fraction Yield
F. bracteata Roots 450 g 60.94 g 17.96 g

Data sourced from a study on the constituents of F. bracteata roots. nih.gov

Advanced Chromatographic Techniques for the Purification of this compound

Following initial extraction and fractionation, the enriched dichloromethane fraction undergoes further purification using advanced chromatographic techniques to isolate this compound in a pure form. nih.govcsfarmacie.cz

Commonly employed chromatographic methods include:

Column Chromatography: This is a fundamental technique used for the separation of compounds from a mixture. The dichloromethane extract is typically applied to a silica (B1680970) gel column. nih.govresearchgate.net A gradient elution system, often starting with a non-polar solvent like n-hexane and gradually increasing the polarity with a solvent such as ethyl acetate, is used to separate the constituents based on their affinity for the stationary phase. nih.gov

Size-Exclusion Chromatography: For further purification, size-exclusion chromatography, often using Sephadex LH-20, is employed. nih.gov This technique separates molecules based on their size, effectively removing impurities of different molecular weights.

The combination of these chromatographic steps allows for the isolation of pure this compound, the structure of which is then confirmed using spectroscopic methods like Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS). nih.govbiocrick.com

Stereochemical Investigations and Enantioseparation of (±)-Prantschimgin, the Racemic Form of this compound

This compound exists as a racemic mixture, designated as (±)-prantschimgin. brieflands.com The investigation of its stereochemistry involves the separation of its two enantiomers, which are non-superimposable mirror images. sepscience.com This separation is critical as enantiomers can exhibit different biological activities.

The primary technique for enantioseparation is Chiral High-Performance Liquid Chromatography (HPLC) . csfarmacie.czeijppr.comijrpr.com This method utilizes a chiral stationary phase (CSP) that interacts differently with each enantiomer, leading to their separation.

Key aspects of this methodology include:

Chiral Stationary Phases (CSPs): A variety of CSPs are available, with polysaccharide-based and cyclodextrin-based columns being particularly common for the separation of chiral compounds. ijrpr.comsigmaaldrich.com These CSPs create a chiral environment within the column, enabling the differential retention of the enantiomers.

Mobile Phase: The selection of the mobile phase, typically a mixture of solvents like hexane, isopropanol, or ethanol (B145695) for normal-phase chromatography, or acetonitrile (B52724) and water for reversed-phase chromatography, is crucial for achieving optimal separation. mdpi.com

Detection: A UV detector is commonly used to monitor the elution of the separated enantiomers from the column. mdpi.com

The goal is to develop a method that provides a good resolution between the two enantiomeric peaks, allowing for their individual collection and subsequent analysis.

Methodologies for Quantifying this compound in Biological Matrices and Plant Extracts

The quantification of this compound in various samples, such as plant extracts or biological fluids, is essential for a range of studies. High-Performance Liquid Chromatography (HPLC) coupled with a suitable detector is the most widely used analytical technique for this purpose. nih.govphcogres.com

A typical quantitative HPLC method involves:

Sample Preparation: This step is crucial to remove interfering substances from the matrix. It may involve liquid-liquid extraction, solid-phase extraction (SPE), or simple filtration, depending on the complexity of the sample. cuni.cz

Chromatographic Conditions: A reversed-phase C18 column is commonly used for the separation of phenolic and coumarinic compounds. phcogres.com The mobile phase is often a gradient of an aqueous solution (sometimes acidified) and an organic solvent like acetonitrile or methanol. researchgate.net

Detection: UV detection is a common and cost-effective method, where the wavelength is set to the absorption maximum of this compound for optimal sensitivity. researchgate.netnih.gov For higher sensitivity and selectivity, especially in complex biological matrices, HPLC coupled with mass spectrometry (LC-MS) can be employed. cuni.cz

Method Validation: To ensure the reliability of the quantitative data, the analytical method must be validated according to international guidelines. nih.govscispace.comeuropa.eu

Table 2: Key Parameters for Bioanalytical Method Validation

Validation Parameter Description
Linearity The ability of the method to produce results that are directly proportional to the concentration of the analyte in samples within a given range.
Limit of Detection (LOD) The lowest concentration of the analyte that can be detected but not necessarily quantified with acceptable accuracy and precision.
Limit of Quantification (LOQ) The lowest concentration of the analyte that can be determined with acceptable accuracy and precision.
Accuracy The closeness of the measured value to the true value.
Precision The degree of agreement among individual test results when the method is applied repeatedly to multiple samplings of a homogeneous sample.
Selectivity The ability of the method to differentiate and quantify the analyte in the presence of other components in the sample.
Stability The chemical stability of the analyte in a given matrix under specific conditions for specific time intervals.

This table outlines the fundamental parameters required for the validation of a bioanalytical method. nih.govscispace.com

Biosynthetic Pathways and Chemoenzymatic Research

Elucidation of the Proposed Biosynthetic Route to Isopropylidenylacetyl-marmesin

While the complete biosynthetic pathway specific to this compound has not been fully elucidated in the literature, a scientifically sound route can be proposed based on its chemical structure and the well-established biosynthesis of its furanocoumarin precursors. The compound is an ester of the furanocoumarin (+)-marmesin, indicating that its biosynthesis involves the initial formation of the marmesin (B225713) core structure, followed by a subsequent acylation step. peerj.com

The proposed pathway begins with the general phenylpropanoid pathway, which converts L-phenylalanine into p-coumaroyl-CoA. nih.gov This intermediate is then directed into the coumarin (B35378) branch, leading to the formation of umbelliferone (B1683723), a key precursor for a vast array of coumarin derivatives. nih.gov The pathway proceeds through prenylation and cyclization to yield (+)-marmesin. researchgate.nethebmu.edu.cn The final proposed step is the esterification of the hydroxyl group on the marmesin molecule with an activated form of an isopropylidenylacetyl moiety, likely isopropylidenylacetyl-CoA. This reaction would be catalyzed by a specific acyltransferase enzyme. researchgate.netfrontiersin.org

Table 1: Proposed Biosynthetic Steps to this compound

Step Precursor Intermediate/Product General Enzyme Class
1 L-Phenylalanine p-Coumaroyl-CoA Lyase, Hydroxylase, Ligase
2 p-Coumaroyl-CoA Umbelliferone Hydroxylase (e.g., C2'H)
3 Umbelliferone Demethylsuberosin (B190953) (DMS) Prenyltransferase (PT)
4 Demethylsuberosin (+)-Marmesin Cytochrome P450 Monooxygenase (Marmesin Synthase)

Enzymatic Steps and Precursors in Furanocoumarin Biosynthesis Relevant to this compound (e.g., Psoralen (B192213) Synthase Activity and Marmesin as a precursor)

The formation of this compound is fundamentally dependent on the synthesis of its core precursor, (+)-marmesin. The enzymatic steps leading to marmesin are critical branching points in the furanocoumarin pathway. hebmu.edu.cn

The biosynthesis initiates with precursors from the phenylpropanoid pathway. Key enzymes such as Phenylalanine ammonia-lyase (PAL), Cinnamate 4-hydroxylase (C4H), and 4-Coumarate:CoA ligase (4CL) produce p-coumaroyl-CoA. frontiersin.org This molecule is a crucial entry point into the coumarin pathway. The enzyme p-coumaroyl-CoA 2′-hydroxylase (C2′H) then catalyzes the ortho-hydroxylation of the cinnamic acid derivative, which is a pivotal step for the formation of the coumarin lactone ring, yielding umbelliferone. frontiersin.org

Umbelliferone serves as the substrate for umbelliferone 6-prenyltransferase, which attaches a dimethylallyl pyrophosphate (DMAPP) group to the C6 position to form demethylsuberosin (DMS). researchgate.netfrontiersin.org The subsequent and decisive step is the cyclization of DMS, catalyzed by a cytochrome P450-dependent monooxygenase called marmesin synthase (MS), to form (+)-marmesin. frontiersin.org

Marmesin itself is a key branch-point intermediate. It can be converted by another specific cytochrome P450 enzyme, psoralen synthase (PS), into psoralen, the parent compound of linear furanocoumarins. frontiersin.orgfrontiersin.org This highlights the central role of marmesin as a precursor from which different furanocoumarin structures, including the acylated form of this compound, can be derived.

Table 2: Key Enzymes and Precursors in the Biosynthesis of Marmesin

Enzyme Abbreviation Substrate Product Enzyme Class
Phenylalanine ammonia-lyase PAL L-Phenylalanine trans-Cinnamic acid Lyase
Cinnamate 4-hydroxylase C4H trans-Cinnamic acid p-Coumaric acid Cytochrome P450
4-Coumarate:CoA ligase 4CL p-Coumaric acid p-Coumaroyl-CoA Ligase
p-Coumaroyl-CoA 2′-hydroxylase C2'H p-Coumaroyl-CoA Umbelliferone Dioxygenase
Umbelliferone 6-prenyltransferase PT / U6PT Umbelliferone + DMAPP Demethylsuberosin (DMS) Prenyltransferase
Marmesin synthase MS Demethylsuberosin (DMS) (+)-Marmesin Cytochrome P450

Gene Expression and Regulation of Biosynthetic Enzymes for this compound Production

While specific genes governing this compound production have not been identified, the regulation of the general furanocoumarin pathway provides a robust framework for understanding its control. The biosynthesis and accumulation of these compounds are tightly regulated at the transcriptional level and are often induced by environmental cues. nih.gov

The expression of genes encoding the biosynthetic enzymes, from PAL to the specialized cytochrome P450s like marmesin synthase and psoralen synthase, is coordinated. jst.go.jp Studies in various Apiaceae plants have shown that the expression of these genes is often low under normal conditions but can be rapidly and significantly upregulated in response to biotic stresses, such as fungal elicitors, and abiotic factors like UV light and temperature. nih.govfrontiersin.org This suggests that furanocoumarins, likely including this compound, function as phytoalexins or defense compounds.

The regulation of these biosynthetic genes is controlled by various families of transcription factors (TFs). Co-expression network analyses in plants have identified that TFs from the MYB, bHLH, AP2, and WRKY families play crucial roles in modulating the expression of coumarin pathway genes. nih.gov Gene duplication and neofunctionalization, particularly within the large cytochrome P450 subfamilies like CYP71, are believed to be a driving force for the chemical diversity of coumarins in plants. frontiersin.org

Table 3: Regulatory Factors in Furanocoumarin Biosynthesis

Regulatory Element Examples/Families Role
Transcription Factors MYB, bHLH, AP2, WRKY Coordinate the transcriptional activation of pathway genes.
Environmental Stimuli UV Light, Pathogen Elicitors Induce gene expression, leading to increased compound accumulation.

Chemoenzymatic Synthesis Approaches for this compound and Related Analogs

Chemoenzymatic synthesis, which combines the high selectivity of biological catalysts with the versatility of chemical reactions, offers a powerful strategy for producing complex natural products like this compound. nih.govnih.gov While a complete chemoenzymatic route to this specific molecule is not established, a feasible approach can be designed based on current synthetic biology and organic chemistry techniques.

The strategy would likely involve two main stages:

Enzymatic Synthesis of the Marmesin Core: The biosynthetic pathway leading to marmesin can be reconstituted in a microbial host, such as Escherichia coli or yeast. rsc.org This involves the heterologous expression of all the necessary plant genes, from the initial phenylpropanoid pathway enzymes (e.g., TAL or PAL, 4CL) to the coumarin-specific enzymes (C2'H, a prenyltransferase, and marmesin synthase). This synthetic biology approach allows for the sustainable and scalable production of the key (+)-marmesin intermediate from simple feedstocks.

Chemical Acylation: Once the (+)-marmesin core is produced and purified, the final isopropylidenylacetyl group can be attached via a chemical acylation reaction. rug.nl This step would involve reacting the hydroxyl group of marmesin with a suitable activated acyl donor, such as isopropylidenylacetyl chloride or anhydride, under optimized reaction conditions to yield the final product. The synthesis of various coumarin derivatives has been successfully demonstrated, indicating the viability of such chemical modifications. dongguk.edu

This hybrid approach leverages the stereospecificity of enzymes to construct the complex chiral core of marmesin, a task that can be challenging for purely chemical methods, while using robust chemical reactions for the final functionalization step. nih.gov

Synthetic Strategies and Derivatization for Research Applications

Total Synthesis Methodologies for Isopropylidenylacetyl-marmesin

The total synthesis of this compound hinges on the successful synthesis of its core structure, marmesin (B225713). A foundational total synthesis for both marmesin and its enantiomer, nodakenetin, was reported as early as 1963, starting from β-resorcylaldehyde tandfonline.com. This multi-step process establishes the crucial dihydrofuranocoumarin backbone.

The key stages in this classical synthesis of marmesin include tandfonline.com:

Protection and Initial Condensation : Starting with β-resorcylaldehyde, the hydroxyl groups are protected, often via benzylation. This is followed by condensation reactions to build the initial coumarone structure.

Formation of the Coumaran Ring : The synthesized coumarone intermediate undergoes reactions to form the 2-(α-hydroxyisopropyl)-6-hydroxycoumaran structure. This step is critical as it introduces the characteristic substituted dihydrofuran ring.

Pechnamm Condensation : The coumaran derivative is then subjected to a Pechmann condensation or a similar reaction with a suitable three-carbon unit (like ethyl acetoacetate (B1235776) or malic acid) to form the coumarin's pyrone ring, yielding the complete marmesin structure.

Final Acylation (Proposed) : To arrive at the target compound, this compound, a final step involving the acylation of the hydroxyl group of marmesin is required. This would be achieved by reacting marmesin with an activated form of isopropylidenylacetic acid, such as its acid chloride or anhydride, in the presence of a suitable base.

A proposed final step is outlined in the table below.

Reaction StepReactantsReagentsProduct
AcylationMarmesin, Isopropylidenylacetyl chloridePyridine or DMAP, CH₂Cl₂This compound

This total synthesis approach, while effective, provides a foundation for creating the core molecule from simple starting materials.

Semi-Synthetic Approaches to this compound Derivatives from Natural Precursors

A more direct and common approach to obtaining compounds like this compound is through semi-synthesis, starting with the natural precursor, marmesin. Marmesin can be extracted from various plant sources, including those of the families Rutaceae and Apiaceae tandfonline.comrjonco.com. The biosynthetic pathway to linear furanocoumarins from umbelliferone (B1683723) via marmesin is well-established cdnsciencepub.comnih.govmdpi.com.

The semi-synthetic conversion involves a single, high-yielding step: the esterification of the tertiary alcohol on the dihydrofuran ring of marmesin.

Table 4.2.1: Semi-Synthetic Esterification of Marmesin

Reaction Description Key Reagents

| Direct Acylation | Natural (+)-marmesin is dissolved in an aprotic solvent and treated with an acylating agent. The reaction is typically stirred at room temperature until completion, followed by purification. | Acylating Agent: Isopropylidenylacetic acid with a coupling agent (e.g., DCC/DMAP) or Isopropylidenylacetyl chloride. Base/Catalyst: Pyridine, DMAP. Solvent: Dichloromethane (B109758) (CH₂Cl₂), Tetrahydrofuran (THF). |

This method is highly efficient for producing this compound and its derivatives for research purposes, as it leverages the readily available chiral pool of the natural product.

Development of this compound Analogs for Structure-Activity Relationship (SAR) Studies

Structure-Activity Relationship (SAR) studies are fundamental to medicinal chemistry, aiming to understand how specific structural features of a molecule contribute to its biological activity mdpi.com. For furanocoumarins, SAR studies have revealed that modifications to the coumarin (B35378) core and its substituents can significantly alter their activity, such as the inhibition of cytochrome P450 enzymes or modulation of GABAᴀ receptors nih.govingentaconnect.comnih.gov.

To investigate the SAR of this compound, a series of analogs could be synthesized. These analogs would systematically probe the importance of the isopropylidenylacetyl moiety and the furanocoumarin scaffold.

Table 4.3.1: Proposed Analogs for SAR Studies

Analog Type Modification Rationale Example Structure (Modification on Acyl Chain)
Chain Length Variants To determine if the steric bulk and length of the acyl group are optimal for activity. Acetyl-marmesin, Propionyl-marmesin, Isobutyryl-marmesin
Saturation Variants To assess the role of the double bond in the acyl chain, which could be important for binding or reactivity. Isopropylacetyl-marmesin (saturated analog)
Isomeric Variants To explore different spatial arrangements of substituents on the acyl chain. Analogs with different branching patterns on the acyl group.

| Core Modifications | To understand the contribution of the furanocoumarin core itself. | Analogs based on the angular furanocoumarin angelicin (B190584) instead of the linear psoralen-type structure of marmesin. researchgate.net |

By comparing the biological activities of these analogs, researchers could identify the key structural requirements for the desired effect, guiding the design of more potent and selective compounds. nih.gov

Stereoselective Synthesis of this compound Enantiomers for Biological Evaluation

Marmesin possesses a chiral center at the C2' position of the dihydrofuran ring, meaning it exists as two enantiomers: (+)-marmesin and (-)-marmesin (also known as nodakenetin) tandfonline.com. The biological activity of chiral molecules often depends on their stereochemistry. Therefore, the stereoselective synthesis of each enantiomer of this compound is crucial for a complete biological evaluation.

The synthesis of the individual enantiomers can be achieved by:

Resolution of Racemic Precursors : A racemic mixture of a key synthetic intermediate or of marmesin itself can be separated into its constituent enantiomers using chiral chromatography or by forming diastereomeric salts with a chiral resolving agent.

Asymmetric Synthesis : Modern synthetic methods allow for the direct synthesis of a single enantiomer. nih.govnih.govresearchgate.netqmul.ac.uk This can involve using a chiral catalyst or a chiral auxiliary during a key bond-forming step in the total synthesis of the marmesin core. The original total synthesis by Nakajima et al. successfully produced both (+)-marmesin and (-)-nodakenetin, demonstrating the feasibility of accessing both enantiomeric series tandfonline.com.

Once the individual enantiomers of marmesin are obtained, each can be acylated as described in section 4.2 to yield the corresponding pure enantiomer of this compound.

Table 4.4.1: Enantiomers for Biological Testing

Precursor Target Compound Importance
(+)-Marmesin (+)-Isopropylidenylacetyl-marmesin Evaluation of the biological activity of the dextrorotatory enantiomer.

Comparing the biological profiles of the two enantiomers can reveal stereospecific interactions with biological targets, a critical aspect of drug discovery and development.

Advancements in Scalable Synthesis of this compound for Research Purposes

The ability to produce this compound on a larger scale is essential for extensive preclinical research. Scalability can be approached through both chemical and biological methods, with significant recent progress in the latter for producing the key precursor, marmesin.

Biosynthetic Advancements: A major breakthrough in the scalable production of marmesin has come from the field of synthetic biology. sciopen.com Researchers have successfully engineered Escherichia coli to produce marmesin from simple precursors. acs.orgresearchgate.net This is achieved by introducing the necessary genes from the furanocoumarin biosynthetic pathway into the bacterium. frontiersin.org

Key advancements in this area include:

Pathway Engineering : Introducing genes for enzymes like 6-prenyltransferase and marmesin synthase into a microbial host. acs.orgresearchgate.net

Metabolic Optimization : Enhancing the host's native metabolic pathways to increase the supply of necessary precursors, such as dimethylallyl pyrophosphate (DMAPP). acs.org

Fermentation Technology : Using fed-batch fermentation processes to achieve high-density cell cultures and maximize product titer.

Recent studies have reported marmesin titers reaching over 200 mg/L in engineered E. coli, representing a highly promising and sustainable method for producing the precursor on a large scale. acs.org This biosynthetic marmesin can then be efficiently converted to this compound via the semi-synthetic acylation step.

Biological Activities and Mechanistic Research of Isopropylidenylacetyl Marmesin

In Vitro Pharmacological Profiling of Isopropylidenylacetyl-marmesin

While specific research on the biological activities of this compound is limited, the known pharmacological profile of its parent compound, marmesin (B225713), provides a foundation for understanding its potential effects. Marmesin, a naturally occurring furanocoumarin, has demonstrated a range of biological activities, including anticancer, anti-inflammatory, and hepatoprotective effects. scispace.comijbi.org.in

Cytotoxic and Antiproliferative Activities in Cancer Cell Lines (referencing related coumarins like Marmesin)

Research has shown that marmesin exhibits cytotoxic and antiproliferative activities against various cancer cell lines. scispace.comontosight.ai One study reported that marmesin displayed a potent anti-proliferative effect against the U937 human leukemia cell line with an IC50 value of 40 µM. nih.govspandidos-publications.comspandidos-publications.com In contrast, its cytotoxic effect on normal human monocytes was significantly lower, with an IC50 of 125 µM, suggesting a degree of selectivity for cancer cells. nih.govspandidos-publications.comspandidos-publications.com The mechanism behind this cytotoxicity involves the induction of apoptosis, as evidenced by the upregulation of the pro-apoptotic protein Bax and downregulation of the anti-apoptotic protein Bcl-2. nih.govspandidos-publications.comspandidos-publications.com Furthermore, marmesin has been shown to induce G2/M cell cycle arrest in leukemia cells. nih.govspandidos-publications.com

In non-small cell lung cancer (NSCLC) cells, marmesin has been found to inhibit proliferation in both p53 wild-type A549 and p53-deficient H1299 cells. spandidos-publications.com This suggests that its antiproliferative activity can occur independently of the p53 tumor suppressor protein. spandidos-publications.com The compound also abrogated mitogen-stimulated invasion in these cell lines. spandidos-publications.com While direct studies on this compound are not available, in silico analysis predicts that it may have cytotoxic activity against a range of cancer cell lines, including IGROV-1, K562, NCI-H322M, and HepG2, among others. researchgate.net

Table 1: Cytotoxic Activity of Marmesin in Cancer Cell Lines

Cell Line Cancer Type IC50 Value Reference
U937 Human Leukemia 40 µM nih.govspandidos-publications.comspandidos-publications.com
Normal Human Monocytes - 125 µM nih.govspandidos-publications.comspandidos-publications.com
A549 Non-Small Cell Lung Cancer Not specified spandidos-publications.com
H1299 Non-Small Cell Lung Cancer Not specified spandidos-publications.com

Investigations into Anti-angiogenic Effects and Associated Signaling Pathways

Marmesin has been identified as a novel angiogenesis inhibitor. researchgate.net It has been shown to inhibit several key processes in angiogenesis, including endothelial cell proliferation, migration, invasion, and the formation of capillary-like structures. researchgate.netnih.gov These effects are mediated through the inactivation of vascular endothelial growth factor-A (VEGF-A)-stimulated signaling pathways. researchgate.net

Specifically, marmesin treatment has been found to down-regulate cell cycle-related proteins, leading to G1 phase cell cycle arrest in human umbilical vein endothelial cells (HUVECs). researchgate.net It also significantly inhibits the expression and activity of matrix metalloproteinase-2 (MMP-2) in response to VEGF-A. nih.gov Furthermore, marmesin has been shown to suppress the phosphorylation of several key signaling molecules involved in angiogenesis, including FAK, Src, ERK, Akt, and MEK. researchgate.net

In the context of non-small cell lung cancer, marmesin has been found to suppress the expression and secretion of VEGF in NSCLC cells, which in turn inhibits the formation of capillary-like structures in HUVECs. spandidos-publications.comspandidos-publications.com It also downregulates the expression of vascular endothelial growth factor receptor-2 (VEGFR-2) and integrin β1. spandidos-publications.comspandidos-publications.com These findings highlight the potential of marmesin and its derivatives to target tumor angiogenesis. spandidos-publications.com

Anti-inflammatory Potential and Enzyme Inhibitory Mechanisms (e.g., COX-2/5-LOX dual inhibition)

The anti-inflammatory potential of coumarins is an area of active research. spandidos-publications.comspandidos-publications.com While direct evidence for this compound is not available, studies on related compounds suggest potential mechanisms. For instance, S-(+)-Marmesin has been reported to exhibit dual inhibitory activity against cyclooxygenase-2 (COX-2) and 5-lipoxygenase (5-LOX). medchemexpress.com These enzymes are key players in the inflammatory cascade, responsible for the production of prostaglandins (B1171923) and leukotrienes, respectively. nih.gov Dual inhibition of COX-2 and 5-LOX is considered a promising strategy for developing safer anti-inflammatory drugs, as it may circumvent the side effects associated with selective COX-2 inhibitors or traditional non-steroidal anti-inflammatory drugs (tNSAIDs). nih.gov

Hepatoprotective Research in Cellular Models

Research has demonstrated the hepatoprotective potential of marmesin in cellular models. scispace.comoup.comnih.gov In studies using human liver hepatoma (HepG2) cells, co-supplementation with marmesin was found to significantly minimize the alteration in levels of aspartate aminotransferase (AST) and alanine (B10760859) aminotransferase (ALT), key markers of liver damage, and improve cell viability in the presence of carbon tetrachloride (CCl4), a known hepatotoxin. oup.comnih.gov Although in silico predictions suggest that this compound may have cytotoxic effects on HepG2 cells, it has also been reported to be non-cytotoxic to these cells in other contexts. researchgate.net Further experimental validation is necessary to clarify its specific effects on liver cells.

Table 2: Hepatoprotective Effects of Marmesin in CCl4-Treated HepG2 Cells

Treatment Effect on AST and ALT Levels Effect on Cell Viability Reference
CCl4 + Marmesin Minimized Alteration Improved oup.comnih.gov

Exploration of Effects on Neurological Disease Pathways

The potential effects of coumarins on neurological disease pathways are an emerging area of interest. medchemexpress.com this compound, also known as (±)-Prantschimgin, is a coumarin (B35378) that has been isolated from the roots of F. bracteata. medchemexpress.com While specific studies on its effects on neurological pathways are lacking, the broader class of coumarins has been investigated for various neurological applications. The development of optimal clinical pathways for a range of neurological conditions highlights the need for novel therapeutic agents. neural.org.uk The glymphatic pathway, a fluid-clearance system in the brain, is implicated in several neurological disorders, and its dysfunction has been observed in animal models of traumatic brain injury, Alzheimer's disease, and stroke. nih.gov Further research is needed to determine if this compound or related compounds could modulate such pathways.

Research on Potential in Kidney Disease and Non-Alcoholic Fatty Liver Studies

There is a strong association between non-alcoholic fatty liver disease (NAFLD) and chronic kidney disease (CKD). nih.govopenurologyandnephrologyjournal.com NAFLD can increase the risk of developing CKD and other extra-hepatic diseases. nih.gov Given the hepatoprotective effects of marmesin, its potential role in mitigating liver-related complications that could impact kidney health is a plausible area for future investigation. While there is no direct research on this compound in kidney disease or NAFLD, the interconnectedness of these conditions suggests that compounds with hepatoprotective properties could have indirect benefits. nih.govopenurologyandnephrologyjournal.com

In Vivo Efficacy Studies of this compound in Disease Models

Preclinical Evaluation in Oncological Animal Models (e.g., NSCLC, leukemia)

The establishment and use of preclinical animal models are crucial in all areas of cancer research. nih.gov These models are indispensable for understanding disease mechanisms and developing new anti-cancer therapies. nih.gov They serve as a vital link between basic and clinical research, providing multifaceted support for clinical investigations. nih.govmdpi.com Preclinical models of human cancers are essential in the discovery and development process for new cancer drugs. nih.gov

Animal models, particularly rodent models, are at the forefront of preclinical research due to their genetic manipulability, cost-effectiveness, and physiological similarities to humans, which facilitate the replication of complex diseases. mdpi.com These models, including traditional ectopic xenografts, orthotopic xenografts, genetically engineered tumor models, and primary human tumorgrafts, represent a portfolio of test systems used in a hierarchical manner of increasing complexity and physiological relevance. nih.gov They are instrumental in evaluating the efficacy of novel therapeutic agents and establishing dose levels and combinations for clinical trials. nih.gov

In the context of non-small cell lung cancer (NSCLC), mouse models are extensively used for in vivo analysis of tumor response to chemotherapy. nih.gov These models allow for the study of cytotoxic therapies that disrupt cellular processes like proliferation and metastasis. nih.gov For leukemia, various animal models, including carcinogen-induced and genetic models, have been developed to test therapeutic agents and understand disease mechanisms. nih.gov For instance, the L5222 myelomonocytic leukemia, induced in rats, has been used in preclinical efficacy studies. nih.gov

While specific in vivo studies on this compound in NSCLC and leukemia models are not detailed in the provided search results, the established use of these animal models in cancer research provides a clear framework for how such evaluations would be conducted. nih.govnih.govnih.gov The efficacy of a compound like this compound would be assessed by its ability to inhibit tumor growth and progression in these well-characterized preclinical models. nih.govnih.gov

Assessment of Hepatoprotective Activity in Experimental Animal Models

Experimental animal models are widely used to assess the hepatoprotective activity of various compounds. researchgate.netbiomedpharmajournal.org These models are crucial for understanding the mechanisms of liver damage and for the discovery of new hepatoprotective agents. researchgate.netbiomedpharmajournal.org Commonly used models involve inducing liver toxicity with agents such as carbon tetrachloride (CCl4), ethanol (B145695), acetaminophen, and tetracycline. researchgate.netbiomedpharmajournal.org

The CCl4-induced hepatotoxicity model is frequently employed. mdpi.comjptcp.com CCl4 metabolism by liver enzymes generates free radicals that damage cellular membranes and impair enzyme activity, leading to liver injury. mdpi.com The protective effect of a compound is evaluated by its ability to mitigate the toxic effects of CCl4. jptcp.com For instance, studies have shown that certain herbal extracts can exert a hepatoprotective effect in CCl4-treated rodents by reducing metabolic marker alterations. jptcp.com

Ethanol-induced hepatotoxicity models are also prevalent. researchgate.net Chronic ethanol consumption can lead to significant liver damage. In these models, the efficacy of a potential hepatoprotective agent is determined by its ability to lower elevated levels of serum enzymes such as serum glutamate (B1630785) pyruvate (B1213749) transaminase (SGPT), serum glutamate oxaloacetate transaminase (SGOT), alkaline phosphatase, and total bilirubin, which are indicators of liver injury. researchgate.net Successful hepatoprotective agents can restore these enzyme levels to normal. researchgate.net

While direct studies assessing the hepatoprotective activity of this compound were not found in the search results, the established methodologies provide a clear path for such an evaluation. The compound would be administered to animals with induced liver damage, and its efficacy would be determined by measuring key biochemical markers of liver function. jptcp.comresearchgate.net

Anti-inflammatory Response Studies in Murine Models

Murine models are instrumental in studying inflammatory responses and evaluating the efficacy of anti-inflammatory compounds. nih.govnih.gov These models can be designed to mimic both acute and chronic inflammation. nih.gov Chronic inflammation is a key factor in many diseases, including cancer and autoimmune disorders. nih.gov

One common method to induce inflammation in animal models is through the administration of lipopolysaccharide (LPS), a component of the outer membrane of Gram-negative bacteria. nih.gov LPS can induce a systemic inflammatory response characterized by the production of pro-inflammatory cytokines. frontiersin.org Another model involves the use of formalin, which induces a biphasic nociceptive response and paw edema, allowing for the assessment of both analgesic and anti-inflammatory effects. mdpi.com

In these models, the anti-inflammatory activity of a compound is assessed by its ability to reduce markers of inflammation. For example, a reduction in serum levels of tumor necrosis factor-alpha (TNF-α), a key pro-inflammatory cytokine, is a common indicator of anti-inflammatory efficacy. mdpi.com Similarly, a decrease in paw volume in the formalin-induced edema model demonstrates an anti-inflammatory effect. mdpi.com

Although specific studies on the anti-inflammatory response of this compound in murine models are not available in the provided search results, the established protocols for inducing and measuring inflammation in these models would be directly applicable. nih.govmdpi.com The compound's potential to reduce pro-inflammatory markers and alleviate inflammatory symptoms would be the primary focus of such an investigation.

Molecular Target Identification and Pathway Elucidation for this compound

Receptor Binding Studies and Ligand-Target Interactions

The study of interactions between a ligand, such as a small drug molecule, and its protein target is fundamental to drug discovery and understanding its mechanism of action. frontiersin.orgfrontiersin.org These interactions, primarily driven by weak non-covalent forces like hydrogen bonding and hydrophobic interactions, determine the binding affinity and specificity of the ligand for its target. frontiersin.orgplos.org

Several analytical techniques are employed to characterize these interactions. Receptor-binding assays, often using radiolabeled ligands, are a critical component in identifying and characterizing drug targets. merckmillipore.comnih.gov These assays can determine the affinity (expressed as Ki or IC50 values) of a compound for a specific receptor. merckmillipore.comnih.gov Mass spectrometry (MS) based methods, particularly soft ionization techniques like electrospray ionization (ESI-MS), have also become powerful tools for studying non-covalent ligand-target complexes, providing information on binding stoichiometry and affinity. frontiersin.org

Computational methods, such as in-silico molecular docking, play a significant role in predicting and analyzing ligand-target interactions. plos.orgmdpi.com These methods can model the binding pose of a ligand within the active site of a protein and estimate the binding energy. plos.org The stability of these interactions can be further investigated using molecular dynamics (MD) simulations, which provide insights into the dynamic behavior of the ligand-target complex. mdpi.com

While specific receptor binding studies for this compound are not detailed in the provided search results, these established methodologies would be employed to identify its molecular targets. frontiersin.orgplos.orgmerckmillipore.com Such studies would involve screening the compound against a panel of potential protein targets and characterizing the binding interactions of any identified hits.

Investigation of Signaling Pathway Modulation (e.g., VEGF-A-stimulated pathways)

Vascular Endothelial Growth Factor (VEGF)-A is a critical regulator of angiogenesis, the formation of new blood vessels. reactome.org The binding of VEGFA to its receptor, VEGFR2, on endothelial cells triggers a cascade of intracellular signaling pathways, including the PI3K/Akt/mTOR and MAPK pathways. mdpi.combmbreports.org These pathways are crucial for endothelial cell proliferation, migration, and survival, all of which are essential for angiogenesis. reactome.orgmdpi.com The dysregulation of VEGF-A-stimulated pathways is a hallmark of many diseases, including cancer. mdpi.comfrontiersin.org

Investigating how a compound modulates these signaling pathways is key to understanding its mechanism of action, particularly for potential anti-angiogenic or anti-cancer agents. bmbreports.orgfrontiersin.org This typically involves treating cultured endothelial cells with the compound in the presence of VEGF-A and then measuring the phosphorylation status of key signaling proteins within the pathway. bmbreports.org A decrease in the phosphorylation of proteins like VEGFR2, Akt, and ERK would indicate an inhibitory effect on the pathway. bmbreports.org

The modulation of these pathways can have significant downstream effects. For instance, inhibition of the VEGFR2 signaling pathway can lead to the downregulation of genes involved in angiogenesis, such as those encoding for matrix metalloproteinases (MMPs) like MMP-2 and MMP-9, which are involved in the degradation of the extracellular matrix during cell migration. bmbreports.orgfrontiersin.org

While direct studies on the modulation of VEGF-A-stimulated pathways by this compound are not present in the search results, the established experimental framework provides a clear approach for such an investigation. reactome.orgmdpi.combmbreports.org The ability of this compound to inhibit key steps in the VEGF-A signaling cascade would be a primary focus, providing insights into its potential as an anti-angiogenic agent.

Enzyme Kinetics and Specificity Profiling for Relevant Biological Targets

While direct and specific enzyme kinetic studies for this compound are not extensively available in the current body of scientific literature, an understanding of its potential interactions can be inferred from research on its core structure, marmesin, and related analogs. Marmesin is a key precursor in the biosynthesis of linear furanocoumarins and is a substrate for the enzyme psoralen (B192213) synthase (CYP71AJ1). expasy.orgresearchgate.net

Research on psoralen synthase has shown that the enzyme is highly specific for (+)-marmesin. expasy.org Kinetic analyses of a recombinant psoralen synthase revealed an apparent Michaelis constant (Km) of 1.5 ± 0.5 µM and a catalytic rate (kcat) of 340 ± 24 min-1 for (+)-marmesin. researchgate.net The enzyme can also metabolize 5-hydroxymarmesin, but with a significantly lower affinity (Km of 29.3 ± 8.0 µM) and specific activity (kcat of 143 ± 25 min-1). researchgate.net

Interestingly, the angular furanocoumarin analog of marmesin, (+)-columbianetin, acts as a competitive inhibitor of psoralen synthase, with an inhibition constant (Ki) of 225.0 µM, despite not being a substrate for the enzyme. expasy.orgresearchgate.net This competitive inhibition suggests that analogs of marmesin, such as this compound, which possesses a bulky isopropylidenylacetyl group, could potentially exhibit inhibitory activity against enzymes that recognize the marmesin scaffold. The nature and extent of this inhibition would, however, depend on the specific steric and electronic properties conferred by the substituent group.

The table below summarizes the kinetic parameters of psoralen synthase with its substrate and the inhibitory action of a related analog.

CompoundEnzymeKinetic ParameterValue
(+)-MarmesinPsoralen SynthaseKm1.5 ± 0.5 µM researchgate.net
kcat340 ± 24 min-1 researchgate.net
5-HydroxymarmesinPsoralen SynthaseKm29.3 ± 8.0 µM researchgate.net
kcat143 ± 25 min-1 researchgate.net
(+)-ColumbianetinPsoralen SynthaseKi (competitive)225.0 µM researchgate.net

Further research is required to elucidate the specific enzyme targets of this compound and to characterize its kinetic parameters, which would provide a clearer understanding of its mechanism of action and potential pharmacological relevance.

Proteomic and Metabolomic Approaches to Uncover Downstream Effects

The downstream cellular effects of this compound can be investigated through proteomic and metabolomic analyses. These powerful techniques provide a global view of the changes in protein and metabolite levels within a biological system upon treatment with the compound, offering insights into the pathways and processes it modulates.

Metabolomic Analysis:

A recent metabolomic study of the plant Peucedanum praeruptorum provided direct evidence of the presence of this compound. nih.gov The analysis, which aimed to map the spatial and temporal distribution of coumarins, detected this compound predominantly in the leaves of the plant. nih.gov This finding confirms the natural occurrence of the compound and suggests its potential role in the plant's physiology, possibly in defense mechanisms, which is a known function of furanocoumarins. expasy.org While this study identified the compound, further metabolomic investigations are needed to understand how this compound itself alters the metabolic profile of target cells or organisms.

Proteomic Approaches:

Specific proteomic studies on this compound have not yet been reported. However, research on the broader class of coumarins provides a framework for the potential downstream effects that could be investigated. For example, proteomic analysis of Arabidopsis plants treated with coumarin revealed a downregulation of proteins involved in detoxifying reactive oxygen species (ROS), leading to oxidative stress. nih.gov Another study using chemical proteomics identified prostaglandin (B15479496) reductase 2 (PTGR2) as a key molecular target of the coumarin fraxetin, which in turn affects inflammatory signaling pathways. Such approaches could be applied to identify the protein targets of this compound and unravel its mechanism of action.

Future research employing these "-omic" technologies will be crucial in building a comprehensive picture of the biological impact of this compound, moving from its direct molecular interactions to its broader effects on cellular networks.

Comparative Biological Activities of this compound with Related Furanocoumarins and Marmesin Analogs

To understand the unique biological profile of this compound, it is valuable to compare its activities with those of structurally related furanocoumarins and marmesin analogs. Such comparisons can reveal how specific structural modifications influence biological effects.

A study comparing the effects of three naturally occurring furanocoumarins—marmesin, imperatorin (B1671801), and chalepin (B78595)—on mitochondrial bioenergetics provides a useful model for this type of analysis. nih.gov The study found that all three compounds inhibited the oxidation of NAD+-linked substrates in mitochondria, with chalepin and imperatorin being more potent than marmesin. nih.gov The order of potency was determined to be chalepin > imperatorin > marmesin. nih.gov

Specifically, at a concentration of 10 µM, chalepin inhibited state 3 respiration by at least 80%. nih.gov In contrast, 60 µM of imperatorin and 60 µM of marmesin were required to achieve 48% and 29% inhibition, respectively. nih.gov This inhibition of respiration consequently diminished the ADP control ratio. nih.gov Furthermore, these furanocoumarins inhibited pyruvate/malate-supported proton and Ca2+ transport across the mitochondrial membrane, with the same order of potency. nih.gov

The data from this comparative study is summarized in the table below, illustrating the differential effects of these related furanocoumarins.

FuranocoumarinConcentrationInhibition of State 3 RespirationReduction in Respiratory Control Ratio
Chalepin10 µM≥ 80% nih.gov~88% (at 60 µM) nih.gov
Imperatorin60 µM48% nih.gov~49% (at 60 µM) nih.gov
Marmesin60 µM29% nih.gov~28% (at 60 µM) nih.gov

The structural difference between marmesin and this compound lies in the esterification of the hydroxyl group on the dihydrofuran ring with an isopropylidenylacetyl group. This significant structural modification is likely to alter the compound's lipophilicity, steric hindrance, and electronic properties, which in turn would be expected to influence its interaction with biological targets, including mitochondrial components. Based on the structure-activity relationships observed among other furanocoumarins, it is plausible that the addition of the bulky, lipophilic isopropylidenylacetyl group could enhance its membrane-disrupting capabilities or its affinity for certain enzymatic binding sites, potentially leading to a different or more potent biological activity profile compared to marmesin. However, direct comparative studies involving this compound are necessary to confirm this hypothesis.

Preclinical Development and Translational Research Insights

High-Throughput Screening and Compound Library Development for Isopropylidenylacetyl-marmesin Analogs

The initial discovery of a biologically active natural product like this compound often serves as the starting point for a comprehensive drug discovery program. To explore its full therapeutic potential and optimize its properties, researchers focus on developing and screening a library of its analogs.

High-Throughput Screening (HTS) is a critical technology in this phase, allowing for the rapid assessment of thousands of compounds against specific biological targets. For this compound, this process would involve screening a custom-developed library of analogs to identify compounds with enhanced potency, selectivity, or improved physicochemical properties.

The development of such a compound library is guided by the core structure of the parent molecule. nih.gov Medicinal chemists would synthesize a series of analogs by modifying specific functional groups on the this compound scaffold. The goal is to understand the Structure-Activity Relationship (SAR), which defines how specific chemical features of the molecule relate to its biological activity. Natural product-derived libraries are often valuable as they provide evolutionarily selected, biologically relevant starting points for research. nih.gov

Illustrative Data Table: Hypothetical Library of this compound Analogs This table is a representative example of how a compound library for this compound might be structured and screened. The data is for illustrative purposes only.

Compound IDModification on Marmesin (B225713) CoreModification on Acetyl GroupScreening TargetResult (Hit/No Hit)
IAM-001 (Parent)NoneIsopropylidenylα-glucosidaseHit
IAM-002Hydroxylation at C-5Isopropylidenylα-glucosidaseNo Hit
IAM-003NoneCyclopropylα-glucosidaseHit
IAM-004DemethylationIsopropylidenylAcetylcholinesteraseHit
IAM-005Nonet-butylα-glucosidaseNo Hit

In Vitro and In Vivo Absorption, Distribution, Metabolism, and Excretion (ADME) Research

Understanding the ADME properties of a drug candidate is fundamental to its development. These studies characterize the pharmacokinetic profile of the compound, predicting how it will behave within a living organism. bioduro.comsygnaturediscovery.com This research is typically conducted in two phases: in vitro (in a controlled laboratory environment) and in vivo (within a living system). wuxiapptec.com

In Vitro ADME Studies

In vitro ADME assays are crucial for early-stage drug discovery as they provide essential data for optimizing lead compounds and predicting their in vivo behavior. enamine.net Key assays include:

Solubility: Determines how well the compound dissolves in aqueous solutions, which is critical for absorption.

Permeability: Assesses the ability of the compound to pass through biological membranes, often using cell-based models like the Caco-2 assay. nih.gov

Metabolic Stability: Investigates how quickly the compound is broken down by metabolic enzymes, typically using liver microsomes or hepatocytes. sygnaturediscovery.com This helps predict the compound's half-life in the body.

Plasma Protein Binding: Measures the extent to which the compound binds to proteins in the blood. This is important because only the unbound fraction of a drug is typically active and available to be metabolized or excreted.

Illustrative Data Table: Representative In Vitro ADME Profile for this compound This table presents a hypothetical ADME profile for research purposes. The values are not based on published experimental data for this specific compound.

ADME ParameterAssay TypeHypothetical ResultInterpretation
Kinetic SolubilityAqueous Buffer (pH 7.4)45 µMModerate solubility
PermeabilityCaco-215 x 10-6 cm/sHigh permeability
Metabolic StabilityHuman Liver Microsomes (t1/2)25 minModerate clearance
Plasma Protein BindingHuman Plasma92%High binding

In Vivo ADME Research

Following promising in vitro results, in vivo studies are conducted in animal models to provide a more complete picture of the compound's disposition. wuxiapptec.com These studies often use radiolabeled compounds to track the substance and its metabolites throughout the body. nih.gov Key in vivo ADME studies include:

Pharmacokinetic (PK) Studies: Measure the concentration of the drug in blood plasma over time after administration to determine key parameters like half-life, clearance rate, and volume of distribution. frontiersin.org

Excretion Studies: Quantify the elimination of the drug and its metabolites from the body, typically through urine and feces, to understand the primary routes of excretion. bioivt.comfrontiersin.org

Tissue Distribution: Determines where the compound accumulates in the body after administration.

Early-Stage Toxicity Screening and Safety Profile Assessment for Research Compound Development

Assessing the potential toxicity of a new chemical entity is a non-negotiable step in preclinical development. nih.gov Early-stage toxicity screening aims to identify potential liabilities that could halt the development of a compound, allowing researchers to prioritize candidates with the most favorable safety profiles.

This process begins with in vitro methods to minimize the use of animal testing and to rapidly screen compounds. nih.gov Common assays include:

Cytotoxicity Assays: The compound is tested against various human cell lines to determine the concentration at which it becomes toxic to cells (IC50).

Genotoxicity Assays: These tests evaluate whether a compound has the potential to damage DNA.

Cardiotoxicity Assays: Specific assays are used to check for adverse effects on cardiac cells.

Hepatotoxicity Assays: The toxicity of the compound to liver cells is assessed.

Compounds that show a clean profile in in vitro tests may advance to limited, early-stage in vivo toxicity studies in animal models, such as the zebrafish, which can be used to assess developmental toxicity. nih.govjrfglobal.com The goal of this early screening is to determine a preliminary "No Observed Adverse Effect Level" (NOAEL), which is crucial for designing more extensive safety studies later on. nih.gov

Illustrative Data Table: Example of an In Vitro Toxicity Screening Panel This table shows a representative set of results from an early-stage toxicity screen for a research compound. The data is for illustrative purposes only.

Toxicity AssayCell Line / ModelEndpointHypothetical Result (IC50)
CytotoxicityHepG2 (Liver)Cell Viability> 100 µM
CytotoxicityHEK293 (Kidney)Cell Viability85 µM
CardiotoxicityhERG ChannelChannel Inhibition> 50 µM
Acute ToxicityZebrafish EmbryoLethality (LC50)> 100 mg/L

Drug Target Identification and Validation Research

While a compound may show interesting biological activity in initial screens, identifying its specific molecular target(s) is essential for understanding its mechanism of action and for rational drug development. psu.edu For this compound, research into its inhibitory activities against α-amylase and α-glucosidase suggests these enzymes are potential drug targets. medchemexpress.com

The process of target identification and validation involves several approaches:

Computational Methods: In-silico tools can predict potential protein targets for a small molecule by comparing its structure to large databases of known bioactive molecules. psu.edunih.gov

Biochemical Assays: Direct binding or enzyme inhibition assays are performed against a panel of purified proteins to confirm interactions.

Cellular and Genetic Approaches: Techniques like thermal shift assays, affinity chromatography, or genetic knockdowns in cells can help identify or confirm the target and its relevance to a biological pathway.

Furthermore, exploring the activity of related compounds can provide clues. For instance, some derivatives of marmesin, the core structure of this compound, have shown inhibitory properties against acetylcholinesterase, suggesting this could be another avenue of investigation. medchemexpress.com

Data Table: Potential Drug Targets for this compound Research

Potential Drug TargetRationale for InvestigationValidation Approach
α-GlucosidaseReported inhibitory activity of the parent compound. medchemexpress.comEnzyme kinetics, cellular glucose uptake assays.
α-AmylaseReported inhibitory activity of the parent compound. medchemexpress.comEnzyme inhibition assays.
AcetylcholinesteraseReported activity of related marmesin derivatives. medchemexpress.comEnzyme inhibition assays, cell-based cholinergic activity assays.
Cyclooxygenase (COX)S-(+)-Marmesin shows COX-2 inhibitory activity. medchemexpress.comCOX-1/COX-2 specific inhibition assays.

Potential for Drug Repurposing and Synergistic Therapeutic Combinations

Drug repurposing, or finding new therapeutic uses for existing compounds, is an efficient strategy to accelerate drug development. nih.gove-jmd.org A natural product like this compound, with a potentially novel mechanism of action, could be a candidate for repurposing in diseases beyond its initial area of discovery. For example, if its primary targets are validated in metabolic diseases, its activity profile could be screened against targets relevant to inflammation or neurodegeneration. e-jmd.org

Additionally, there is growing interest in developing synergistic therapeutic combinations, where two or more drugs work together to produce an effect greater than the sum of their individual effects. nih.gov Combining this compound with an existing approved drug could potentially:

Enhance therapeutic efficacy.

Reduce the required dose of one or both drugs, thereby minimizing side effects.

Overcome drug resistance mechanisms.

Investigating such combinations requires extensive screening to identify synergistic interactions and to ensure that the combination does not lead to synergistic toxicity. nih.gov The unique structure of this compound makes it an interesting candidate for these exploratory studies.

Advanced Research Methodologies and Future Perspectives

Application of Omics Technologies (Genomics, Transcriptomics, Proteomics, Metabolomics) in Isopropylidenylacetyl-marmesin Mechanistic Studies

Omics technologies provide a holistic view of the biological processes affected by this compound, from the genetic level to the metabolic output. While specific omics studies on this compound are not yet widely published, the methodologies applied to other coumarins and coumarin-producing plants serve as a clear roadmap for future investigations.

Genomics: The genomic foundation for the biosynthesis of coumarins, including this compound, lies within the plant's genetic code. Genomic analysis of plants known to produce this compound, such as those from the Ferulago genus, can identify the gene clusters responsible for the core coumarin (B35378) scaffold and its subsequent modifications. Techniques like whole-genome sequencing can reveal the evolutionary origins and diversity of these biosynthetic pathways.

Transcriptomics: Transcriptomic analysis, often performed using RNA sequencing (RNA-Seq), is a powerful tool to identify genes that are actively expressed in response to specific conditions or in different plant tissues. Studies on plants like Bupleurum chinense and Angelica dahurica have successfully used transcriptomics to uncover key genes involved in coumarin biosynthesis. tandfonline.comnih.gov For this compound, a comparative transcriptomic study of high- and low-producing plant varieties or tissues could pinpoint the specific enzymes—such as acyltransferases and other modifying enzymes—that are crucial for its unique structure.

Proteomics: Proteomics focuses on the large-scale study of proteins, the functional workhorses of the cell. In the context of this compound, proteomic approaches can be used in two primary ways. Firstly, to identify and quantify the enzymes involved in its biosynthesis within the source organism. Secondly, to understand the molecular targets of this compound in biological systems. For instance, treating a cell line or organism with the compound and subsequently analyzing the changes in the proteome can reveal which proteins and pathways are affected. A study on a synthetic coumarin, for example, used proteomics to identify 143 differentially expressed proteins in Aspergillus fumigatus, revealing the compound's antifungal mechanism. nih.govacs.orgresearchgate.net This approach could elucidate the mechanisms behind the observed biological activities of this compound.

Metabolomics: Metabolomics is the comprehensive analysis of all metabolites within a biological sample. It is particularly valuable for studying natural products. Metabolomic profiling of plants like Ferulago bracteata can quantify the levels of this compound and other related coumarins in different tissues and under various environmental conditions. tandfonline.com Furthermore, when a biological system is treated with this compound, metabolomics can reveal the downstream metabolic consequences of its activity, providing a detailed picture of its physiological impact. mdpi.com The integration of transcriptomics and metabolomics has proven particularly powerful in identifying genes responsible for the biosynthesis of specific coumarins. tandfonline.comresearchgate.netnih.gov

Omics TechnologyApplication in this compound ResearchPotential Insights
Genomics Sequencing the genomes of producing organisms (e.g., Ferulago species).Identification of biosynthetic gene clusters for coumarin backbones.
Transcriptomics Comparing gene expression in high vs. low producing tissues/species.Pinpointing specific enzymes (e.g., acyltransferases) for this compound synthesis.
Proteomics Analyzing protein expression changes upon treatment with the compound.Identifying the molecular targets and mechanisms of action.
Metabolomics Profiling the metabolic changes in organisms post-treatment.Understanding the overall physiological and metabolic impact of the compound.

Computational Chemistry, Molecular Dynamics Simulations, and In Silico Screening for this compound

Computational approaches are indispensable in modern drug discovery and natural product research, offering ways to predict molecular properties and interactions, thereby saving significant time and resources.

Computational Chemistry: Quantum chemical computations, such as those based on Density Functional Theory (DFT), can be employed to understand the electronic structure, reactivity, and spectroscopic properties of this compound. nih.gov Such studies can predict its stability, potential reaction mechanisms, and how it might interact with biological macromolecules at a subatomic level.

Molecular Dynamics (MD) Simulations: MD simulations provide a dynamic view of how this compound behaves over time, particularly in a biological environment. These simulations can model the interaction of the compound with a specific protein target, revealing the stability of the binding, the key amino acid residues involved, and the conformational changes that may occur in both the compound and the protein. tandfonline.comacs.orgresearchgate.netfrontiersin.orgresearchgate.net For instance, MD simulations have been used to study the interaction of other coumarins with targets like acetylcholinesterase and monoamine oxidase B, providing insights into their neuroprotective potential. frontiersin.org Similar simulations could be run for this compound against its putative targets, such as α-amylase and α-glucosidase.

In Silico Screening: This technique involves using computer algorithms to screen large libraries of compounds against a specific biological target. In the context of this compound, if a protein target is known or hypothesized, its three-dimensional structure can be used to virtually screen for its binding affinity. This can help to prioritize it for further experimental testing. Conversely, a library of known protein structures could be screened to identify potential new targets for this compound, a process known as reverse docking. Numerous studies have demonstrated the utility of in silico screening for identifying potential inhibitors from libraries of coumarin derivatives for various diseases. nih.govdntb.gov.uapeerj.comnih.gov

Integration of Artificial Intelligence and Machine Learning in this compound Drug Discovery

Artificial intelligence (AI) and machine learning (ML) are revolutionizing drug discovery by identifying patterns and making predictions from vast datasets. peerj.comresearchgate.netnih.govtbzmed.ac.ir

For this compound, AI and ML can be applied in several ways:

Predicting Biological Activity: ML models can be trained on large datasets of compounds with known biological activities to predict the potential activities of new compounds like this compound.

De Novo Design: AI algorithms can be used to design novel derivatives of this compound with potentially improved efficacy, selectivity, or pharmacokinetic properties. nih.gov

Optimizing Synthesis: AI can assist in predicting optimal synthetic routes for this compound and its analogues, making the process more efficient and cost-effective. peerj.com

Analyzing Omics Data: The vast datasets generated by omics technologies can be analyzed using ML algorithms to identify complex relationships between genes, proteins, metabolites, and the effects of this compound.

While the direct application of AI to this compound is yet to be extensively reported, the growing body of work on AI in coumarin research indicates a promising future for this approach. peerj.com

Nanotechnology-Based Approaches for Targeted Delivery and Enhanced Research Efficacy of this compound

Nanotechnology offers innovative solutions to overcome challenges associated with the delivery of natural products, such as poor solubility and bioavailability.

Nanoparticle Formulation: Encapsulating this compound into nanoparticles, such as liposomes, polymeric nanoparticles, or solid lipid nanoparticles, can improve its stability, solubility, and delivery to target sites. researchgate.netjmp.ir For example, coumarin-loaded solid lipid nanoparticles have been shown to be effective against methicillin-resistant Staphylococcus aureus. jmp.ir

Targeted Delivery: Nanoparticles can be functionalized with specific ligands (e.g., antibodies or peptides) that recognize and bind to receptors overexpressed on target cells, such as cancer cells or specific immune cells. This targeted approach can increase the concentration of this compound at the site of action while minimizing off-target effects. Studies have demonstrated the potential of coumarin-conjugated nanoparticles for targeted drug delivery. mdpi.comjapsonline.com

Theranostics: Nanoparticles carrying this compound can also be co-loaded with imaging agents, creating "theranostic" platforms that allow for simultaneous therapy and monitoring of treatment response. Fluorescent coumarin-based nanoparticles have been developed for mitochondrial-targeting theranostic applications. mdpi.com

Nanotechnology ApproachBenefit for this compound ResearchExample from Coumarin Research
Liposomal Delivery Improved half-life and penetration into solid tumors. researchgate.netGeneral application for enhancing drug delivery.
Polymeric Nanoparticles Selective absorption by cancer cells and low in vivo toxicity. researchgate.netVersatile platform for drug delivery applications.
Gold Nanoparticles Increased absorption by cancer cells and photosensitizing effects. researchgate.netApplication in photodynamic therapy.
Mesoporous Silica (B1680970) Nanoparticles Targeted delivery to mitochondria for cancer therapy. mdpi.comDevelopment of theranostic probes.

Ethical Considerations and Regulatory Science in the Development of Natural Product-Derived Research Compounds

The journey of a natural product from discovery to a potential therapeutic agent is governed by important ethical and regulatory frameworks. nih.govmdpi.com

Ethical Sourcing and Benefit Sharing: The collection of plant material, such as Ferulago bracteata, for the isolation of this compound must be conducted in an ethically responsible manner. This includes respecting the biodiversity of the source region and adhering to international agreements like the Nagoya Protocol, which mandates the fair and equitable sharing of benefits arising from the utilization of genetic resources.

Scientific Validity and Rigor: Research on natural products must adhere to high standards of scientific validity. This involves accurate identification and authentication of the source material, rigorous purification and characterization of the isolated compounds, and the use of validated bioassays.

Regulatory Science: The development of any new research compound with therapeutic potential falls under the purview of regulatory agencies. Regulatory science for natural products ensures their quality, safety, and efficacy. nih.gov This involves establishing standards for purity, potency, and consistency of the compound. As research on this compound progresses towards preclinical and potentially clinical studies, adherence to these regulatory guidelines will be paramount.

Elucidating Novel Biological Activities and Therapeutic Applications for this compound

While research on this compound is still in its early stages, some biological activities have been reported, pointing towards potential therapeutic applications.

Enzyme Inhibition: A key reported activity of this compound is its ability to inhibit α-amylase and α-glucosidase. tandfonline.com These enzymes are involved in the digestion of carbohydrates, and their inhibition is a therapeutic strategy for managing type 2 diabetes by reducing post-meal blood glucose levels. nih.govnih.gov Further studies are needed to characterize the potency and selectivity of this compound as an inhibitor of these enzymes.

Antimicrobial Activity: this compound, also known as prantschimgin, has demonstrated antimicrobial effects. japsonline.commdpi.com In a study evaluating compounds from four Ferulago species, prantschimgin showed notable activity against the yeast Candida albicans. mdpi.com This suggests potential applications in the development of new antifungal agents.

Q & A

Q. What are the primary natural sources of Isopropylidenylacetyl-marmesin, and how are extraction methods optimized for yield?

this compound is isolated from the roots of Notopterygium incisum (Qianghuo) and Ferulago bracteata . Extraction typically involves solvent-based methods (e.g., ethanol or methanol), followed by chromatographic purification (e.g., HPLC). Researchers should optimize extraction parameters (solvent polarity, temperature, and duration) using response surface methodology (RSM) to maximize yield while minimizing degradation .

Q. How is this compound structurally characterized, and what analytical techniques are essential for validation?

Structural elucidation requires a combination of NMR (¹H and ¹³C) and mass spectrometry (MS). NMR confirms the coumarin backbone and substituents (e.g., isopropylidenyl and acetyl groups), while high-resolution MS validates the molecular formula (C₁₉H₂₀O₅, MW 328.36) . Purity assessment (>98%) is achieved via HPLC with UV detection at 254–280 nm, referencing CAS 35178-20-2 .

Q. What are the recommended storage conditions to maintain the stability of this compound in laboratory settings?

The compound should be stored at 2–8°C in airtight, light-protected containers to prevent hydrolysis or oxidation. Lyophilization is recommended for long-term storage . Stability studies using accelerated degradation protocols (e.g., elevated temperature/humidity) can establish shelf-life under varying conditions .

Advanced Research Questions

Q. How can researchers design experiments to investigate the biosynthetic pathway of this compound in source plants?

Isotopic labeling (e.g., ¹³C-glucose) and tracer studies in plant cell cultures can map precursor incorporation into the coumarin skeleton. Transcriptomic and metabolomic profiling of N. incisum root tissues under stress conditions (e.g., UV exposure) may identify enzymes involved in its biosynthesis, such as cytochrome P450s or prenyltransferases .

Q. What methodologies are effective in resolving contradictions in reported bioactivity data for this compound?

Discrepancies in bioactivity (e.g., antioxidant vs. cytotoxic effects) may arise from differences in assay conditions (e.g., cell lines, concentrations). Researchers should:

  • Standardize assays using validated protocols (e.g., DPPH for antioxidants, MTT for cytotoxicity).
  • Control for compound purity and solvent interference (e.g., DMSO cytotoxicity thresholds).
  • Perform dose-response curves and statistical validation (e.g., ANOVA with post-hoc tests) .

Q. How can the pharmacokinetic profile of this compound be evaluated in preclinical models?

Pharmacokinetic studies require LC-MS/MS quantification in plasma/tissue samples after oral/intravenous administration in rodents. Key parameters include bioavailability, half-life (t₁/₂), and tissue distribution. Microsomal stability assays (liver S9 fractions) can assess metabolic pathways, while CYP450 inhibition assays evaluate drug-drug interaction risks .

Q. What strategies are employed to enhance the solubility and bioavailability of this compound for pharmacological studies?

Formulation approaches include:

  • Nanoencapsulation (e.g., liposomes or polymeric nanoparticles).
  • Co-crystallization with cyclodextrins.
  • Synthesis of water-soluble prodrugs (e.g., phosphate esters). Solubility is quantified via shake-flask method, and permeability assessed using Caco-2 cell monolayers .

Data Gaps and Methodological Challenges

Q. Why are critical physicochemical properties (e.g., melting point, solubility) for this compound absent in literature, and how can these be determined?

Experimental determination of melting point (DSC/TGA) and solubility (in solvents like water, ethanol, DMSO) is essential for formulation development. Computational tools (e.g., COSMO-RS) can predict solubility, but empirical validation is required .

Q. How can researchers address the lack of mechanistic data on this compound’s reported anticancer/antimicrobial activities?

Target identification via affinity chromatography or thermal shift assays can pinpoint protein interactions (e.g., topoisomerase inhibition). Transcriptomic profiling (RNA-seq) of treated cells may reveal pathways modulated by the compound, validated by CRISPR/Cas9 knockout models .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.